4-(4-Chlorobutyl)-1-methyl-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H13ClN2 |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
4-(4-chlorobutyl)-1-methylpyrazole |
InChI |
InChI=1S/C8H13ClN2/c1-11-7-8(6-10-11)4-2-3-5-9/h6-7H,2-5H2,1H3 |
InChI Key |
VVWLSHQTTISNRK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCCCCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 4 Chlorobutyl 1 Methyl 1h Pyrazole
Direct Functionalization of 1-Methyl-1H-pyrazole for C4-Substitution
Direct functionalization of the 1-methyl-1H-pyrazole core is a common strategy to introduce substituents at specific positions. Achieving regioselectivity, particularly at the C4 position, is a key challenge that can be addressed through various synthetic approaches.
Regioselective Approaches to Introduce the 4-Chlorobutyl Moiety
The introduction of an alkyl group, such as the 4-chlorobutyl moiety, at the C4 position of 1-methyl-1H-pyrazole can be achieved through methods that enhance the reactivity and selectivity at this specific carbon atom. One such approach involves the direct alkylation of the pyrazole (B372694) ring. While direct Friedel-Crafts type alkylations on pyrazoles can be challenging due to the electron-rich nature of the ring and potential for multiple substitutions, regioselective methods have been developed. For instance, a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles has been developed, highlighting the possibility of controlling the position of alkylation. illinois.edunih.gov In the context of 4-(4-chlorobutyl)-1-methyl-1H-pyrazole, this could conceptually involve the reaction of 1-methyl-1H-pyrazole with a suitable 4-chlorobutyl electrophile under conditions that favor C4-substitution.
Another powerful strategy involves a two-step process of halogenation followed by a cross-coupling reaction. This method offers excellent control over regioselectivity. The pyrazole ring can be first halogenated at the C4 position, and the resulting 4-halo-1-methyl-1H-pyrazole can then be coupled with an appropriate organometallic reagent containing the 4-chlorobutyl group.
Strategies for Selective Halogenation and Alkylation on the Pyrazole Core
Selective halogenation of the pyrazole ring is a well-established method for introducing a functional handle for further elaboration. The C4 position of the pyrazole ring is susceptible to electrophilic substitution, allowing for regioselective iodination or bromination. For instance, treatment of 1-aryl-3-CF3-1H-pyrazoles with elemental iodine mediated by ceric ammonium (B1175870) nitrate (B79036) (CAN) has been shown to produce 4-iodo derivatives in a highly regioselective manner. nih.gov Similarly, 4-bromo-1-methylpyrazole can be prepared and used as a precursor. nih.gov
Once the 4-halo-1-methyl-1H-pyrazole is obtained, a variety of transition-metal-catalyzed cross-coupling reactions can be employed to introduce the 4-chlorobutyl side chain. Palladium-catalyzed reactions are particularly prevalent in this context. rsc.orgnobelprize.orglibretexts.org For example, a Suzuki-Miyaura coupling could be envisioned between 4-iodo-1-methyl-1H-pyrazole and a boronic acid or ester derivative of the 4-chlorobutyl group. nih.gov Alternatively, a Negishi coupling involving an organozinc reagent or a Sonogashira coupling with a terminal alkyne followed by reduction and chlorination could also be employed. nobelprize.orgnih.gov The choice of catalyst, ligand, and reaction conditions is critical for achieving high yields and preventing side reactions. nih.govacs.org
| Strategy | Key Intermediates | Advantages | Challenges |
|---|---|---|---|
| Direct C4-Alkylation | 1-methyl-1H-pyrazole, 4-chlorobutyl electrophile | Potentially more atom-economical (one-step). | Difficult to control regioselectivity; risk of polysubstitution. |
| Halogenation-Coupling | 4-halo-1-methyl-1H-pyrazole, organometallic 4-chlorobutyl reagent | High regioselectivity; versatile for various alkyl groups. | Multi-step process; requires synthesis of organometallic reagent. |
Pyrazole Ring Formation Utilizing Chlorobutyl-Containing Precursors
An alternative and often more convergent approach to this compound involves the construction of the pyrazole ring from acyclic precursors that already contain the 4-chlorobutyl moiety. This strategy ensures that the desired substituent is in the correct position from the outset.
Cyclocondensation Reactions with Hydrazine (B178648) Derivatives and Chlorobutyl-Functionalized Substrates
The most classical and widely used method for pyrazole synthesis is the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis. nih.govresearchgate.netjk-sci.comchemhelpasap.comresearchgate.net To synthesize this compound via this route, one would require a 1,3-dicarbonyl compound substituted with a 4-chlorobutyl group at the C2 position. This precursor could then be reacted with methylhydrazine. The reaction typically proceeds via the formation of a hydrazone intermediate, followed by intramolecular condensation and dehydration to form the aromatic pyrazole ring. researchgate.net A significant consideration in this synthesis is the potential for the formation of regioisomers when an unsymmetrical dicarbonyl compound is used with a substituted hydrazine. nih.gov However, by carefully selecting the starting materials and reaction conditions, the desired isomer can often be obtained as the major product.
| 1,3-Dicarbonyl Precursor | Hydrazine Derivative | Expected Product |
|---|---|---|
| 2-(4-chlorobutyl)-1,3-dicarbonyl compound | Methylhydrazine | This compound |
Multi-Component Reaction (MCR) Strategies for Pyrazole Synthesis
Multi-component reactions (MCRs) offer a powerful and efficient approach to the synthesis of complex molecules like substituted pyrazoles in a single step from three or more starting materials. beilstein-journals.orgnih.govrsc.org This strategy is highly convergent and atom-economical. For the synthesis of this compound, an MCR could be designed involving a source of the C3-C4-C5 fragment of the pyrazole (containing the 4-chlorobutyl group) and a source of the two nitrogen atoms (methylhydrazine). For example, a three-component reaction could involve an aldehyde, a β-ketoester, and a hydrazine. nih.gov By selecting a β-ketoester that incorporates the 4-chlorobutyl group, the desired pyrazole could be assembled in a one-pot process. The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and regioselectivity of these reactions. mdpi.comacs.org
Transition Metal-Catalyzed Annulation and Coupling Reactions
Transition-metal catalysis provides a versatile platform for the synthesis of heterocyclic compounds, including pyrazoles. mdpi.com These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds under mild conditions. For the synthesis of this compound, a transition-metal-catalyzed annulation reaction could be employed. This might involve the reaction of a terminal alkyne bearing a 4-chlorobutyl group with a diazo compound in the presence of a suitable metal catalyst. Copper and palladium catalysts are commonly used for such transformations. nih.gov For example, a copper-catalyzed three-component synthesis of 1,3-substituted pyrazoles has been reported, which could potentially be adapted. nih.gov Furthermore, palladium-catalyzed coupling reactions can be utilized to construct the pyrazole ring itself, not just to functionalize it.
Strategic Use of Protecting Groups in the Synthesis of this compound Precursors
The synthesis of this compound necessitates a multi-step approach where the pyrazole core is first constructed and then appropriately functionalized. The introduction of substituents at the N1 and C4 positions requires careful control, which is often achieved through the use of protecting groups. For instance, in a plausible synthetic route, a key precursor could be a 4-substituted pyrazole that is not yet N-methylated. The regioselective introduction of the methyl group at the N1 position is a common challenge in pyrazole chemistry due to the tautomeric nature of the pyrazole ring, which can lead to a mixture of N1 and N2 isomers.
To overcome this, a protecting group can be installed on one of the nitrogen atoms of the pyrazole precursor. This allows for the directed alkylation of the unprotected nitrogen. Subsequent removal of the protecting group then yields the desired N-substituted pyrazole. The choice of the protecting group is crucial and depends on its stability under the reaction conditions required for subsequent transformations and the ease of its selective removal.
N-Protection Strategies for Pyrazole Nuclei
One of the most widely used protecting groups for pyrazoles is the tert-butoxycarbonyl (Boc) group. The N-Boc group is readily introduced by treating the pyrazole with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. The Boc group is generally stable to a variety of non-acidic reagents, making it suitable for syntheses involving organometallic reagents or basic conditions.
Another effective protecting group is the vinyl group. The N-vinyl group is stable and versatile, particularly in the context of bromine-lithium exchange reactions on the pyrazole ring. nih.gov It can be introduced through various methods, including the reaction of pyrazole with vinyl acetate (B1210297) in the presence of a palladium catalyst. The vinyl group's stability under certain organometallic conditions makes it a valuable tool for the functionalization of the pyrazole core before N-alkylation.
The tetrahydropyranyl (THP) group is another valuable protecting group for the pyrazole NH nitrogen. rsc.org A significant advantage of the THP group is its introduction under green chemistry conditions, often solvent- and catalyst-free. rsc.orgrsc.org This protecting group is stable to strong bases and nucleophiles, allowing for reactions such as lithiation and subsequent alkylation at other positions of the pyrazole ring. rsc.org
The choice of the protecting group can also influence the regioselectivity of subsequent reactions. For example, the use of a bulky protecting group can sterically hinder one of the nitrogen atoms, thereby directing alkylation to the other, less hindered nitrogen.
| Protecting Group | Abbreviation | Reagent for Introduction | Typical Conditions |
|---|---|---|---|
| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., Et₃N, DMAP), CH₂Cl₂ or THF, rt |
| Vinyl | - | Vinyl acetate | Palladium catalyst, base, heat |
| Tetrahydropyranyl | THP | 3,4-Dihydro-2H-pyran (DHP) | Acid catalyst (e.g., PTSA), CH₂Cl₂, rt or neat, heat rsc.orgrsc.org |
Selective Deprotection Methodologies
The final step in the use of a protecting group is its selective removal to unmask the protected functionality. The conditions for deprotection must be chosen carefully to avoid the cleavage of other sensitive groups within the molecule.
The N-Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). However, for pyrazoles, a novel and selective method for the deprotection of the N-Boc group has been reported using sodium borohydride (B1222165) (NaBH₄) in ethanol (B145695) (EtOH) at room temperature. arkat-usa.orgsemanticscholar.orgresearchgate.net This method is particularly advantageous as it is mild and tolerant of other functional groups that might be sensitive to acidic conditions. arkat-usa.orgsemanticscholar.org This methodology has been shown to provide good to excellent yields (75-98%). arkat-usa.orgsemanticscholar.orgresearchgate.net
The N-vinyl group can be cleaved under mild oxidative conditions. A common method involves treatment with potassium permanganate (B83412) (KMnO₄). nih.gov For example, the vinyl group of 3,4,5-tribromo-1-vinylpyrazole can be removed in excellent yield (96%) by treatment with a 2% solution of KMnO₄ at room temperature. nih.gov
The deprotection of the N-THP group is generally achieved under acidic conditions. organic-chemistry.org This can be accomplished using a variety of acids, such as hydrochloric acid or p-toluenesulfonic acid, in a protic solvent like methanol (B129727) or ethanol. The lability of the THP group to acid allows for its easy removal once its protective role is complete.
| Protecting Group | Reagents for Deprotection | Typical Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Boc | NaBH₄, EtOH | Room temperature | 75-98 | arkat-usa.orgsemanticscholar.orgresearchgate.net |
| Boc | Trifluoroacetic acid (TFA), CH₂Cl₂ | Room temperature | - | - |
| Vinyl | KMnO₄ | 2% aqueous solution, rt | up to 96 | nih.gov |
| THP | HCl or PTSA in MeOH/EtOH | Room temperature or gentle heating | - | organic-chemistry.org |
Reactivity and Chemical Transformations of 4 4 Chlorobutyl 1 Methyl 1h Pyrazole
Nucleophilic Substitution Reactions Involving the Terminal Chlorobutyl Group
The primary alkyl chloride at the terminus of the butyl chain is an excellent electrophilic site for nucleophilic substitution (SN2) reactions. This allows for the displacement of the chloride ion by a wide array of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Intermolecular Alkylation and Arylation Reactions
The chlorobutyl group of 4-(4-chlorobutyl)-1-methyl-1H-pyrazole can act as an alkylating agent, forming new carbon-carbon bonds through reactions with suitable carbon nucleophiles. uwindsor.ca This process is fundamental for extending the carbon skeleton and introducing diverse structural motifs. Reactions with organometallic reagents, such as Grignard reagents (R-MgX) or organocuprates (R₂CuLi), or with stabilized carbanions like those derived from malonic esters, can effectively displace the chloride to yield alkylated products. These transformations are typically carried out in aprotic solvents to prevent quenching of the nucleophile.
| Nucleophile | Reagent Example | Product Structure | Reaction Type |
| Grignard Reagent | Phenylmagnesium bromide (PhMgBr) | 4-(4-Phenylbutyl)-1-methyl-1H-pyrazole | Arylation |
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | 1-Methyl-4-(4-pentyl)-1H-pyrazole | Alkylation |
| Enolate | Sodium diethyl malonate (NaCH(CO₂Et)₂) | Diethyl 2-(4-(1-methyl-1H-pyrazol-4-yl)butyl)malonate | Alkylation |
Intramolecular Cyclization Reactions to Form Fused Heterocyclic Systems (e.g., Pyrazolo[1,5-a]pyridines)
A significant application of the reactivity of the chlorobutyl chain is in the synthesis of fused heterocyclic systems through intramolecular cyclization. researchgate.net This strategy is particularly useful for constructing bicyclic scaffolds like pyrazolo[1,5-a]pyridines, which are of interest in medicinal chemistry. acs.org The synthesis typically proceeds in a two-step sequence. First, an intermolecular nucleophilic substitution occurs where a heterocyclic amine, such as an aminopyridine, displaces the terminal chloride. The resulting intermediate, now containing both the pyrazole (B372694) and pyridine (B92270) moieties linked by the butyl chain, undergoes a subsequent intramolecular cyclization reaction, often promoted by acid or heat, to form the final fused ring system. nih.govnih.govresearchgate.net
This synthetic approach offers a versatile route to complex heterocyclic structures, leveraging the electrophilicity of the chlorobutyl group to tether a second ring system, which then participates in the ring-closing reaction. acs.org
Formation of Carbon-Heteroatom Bonds (e.g., C-N, C-O, C-S)
The terminal chloride is readily displaced by various heteroatom nucleophiles, providing a straightforward method for introducing nitrogen, oxygen, or sulfur functionalities. numberanalytics.commdpi.com This is a classic application of SN2 reactions with alkyl halides. rsc.org Amines, alcohols, and thiols can serve as nucleophiles, typically after deprotonation with a suitable base to enhance their nucleophilicity. These reactions are fundamental in synthetic organic chemistry for building molecules with diverse functional groups. nih.gov
| Nucleophile Type | Reagent Example | Product | Bond Formed |
| Amine | Piperidine | 4-(4-(Piperidin-1-yl)butyl)-1-methyl-1H-pyrazole | C-N |
| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 4-(4-Methoxybutyl)-1-methyl-1H-pyrazole | C-O |
| Thiolate | Sodium thiophenoxide (NaSPh) | 1-Methyl-4-(4-(phenylthio)butyl)-1H-pyrazole | C-S |
| Azide (B81097) | Sodium azide (NaN₃) | 4-(4-Azidobutyl)-1-methyl-1H-pyrazole | C-N |
Electrophilic Aromatic Substitution Reactions on the Pyrazole Ring in the Presence of the 4-Chlorobutyl Substituent
The pyrazole ring is an aromatic heterocycle and is generally susceptible to electrophilic aromatic substitution (EAS). rrbdavc.org The outcome of such reactions on this compound is directed by the existing substituents. The N1-methyl group and the C4-alkyl group are both electron-donating, thus activating the pyrazole ring towards electrophilic attack. These groups cooperatively direct incoming electrophiles primarily to the C5 position, and to a lesser extent, the C3 position. uci.edu
Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation. scribd.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield 1-methyl-5-nitro-4-(4-chlorobutyl)-1H-pyrazole as the major product. nih.gov The chlorobutyl side chain is generally stable under these conditions, although strong acids could potentially lead to side reactions.
Derivatization and Functional Group Interconversions on the Pyrazole Ring System
Beyond electrophilic substitution, the pyrazole ring can be functionalized through other pathways. One of the most powerful methods is direct metalation followed by quenching with an electrophile. rsc.org The most acidic proton on the 1-methyl-4-alkylpyrazole ring is at the C5 position. rsc.org Treatment with a strong base like n-butyllithium (n-BuLi) under thermodynamic conditions can selectively deprotonate this position to form a lithiated intermediate. nih.gov This nucleophilic species can then react with a variety of electrophiles to introduce new functional groups. enamine.net
Another important derivatization is the Vilsmeier-Haack reaction, which introduces a formyl group (-CHO), typically at the C4 or C5 position of the pyrazole ring, using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). stmjournals.comresearchgate.netmdpi.comresearchgate.netchemmethod.com For this specific substrate, formylation would likely occur at the C5 position. The resulting pyrazole-carbaldehyde is a versatile intermediate for further synthesis. nih.gov
Catalyst-Mediated Modifications and Functionalization Pathways
Modern synthetic methods, particularly those employing transition metal catalysts, offer highly efficient and selective routes to functionalize the pyrazole ring. rsc.orgelsevierpure.comresearchgate.net A predominant strategy is the direct C-H activation/functionalization, which avoids the need for pre-functionalized starting materials. researchgate.net
Palladium catalysts are widely used for the direct arylation of pyrazoles, typically targeting the C5 position. acs.orgthieme-connect.comnih.gov In such a reaction, this compound could be coupled with an aryl halide (e.g., bromobenzene) in the presence of a palladium catalyst and a base to yield 4-(4-chlorobutyl)-1-methyl-5-phenyl-1H-pyrazole. Copper-catalyzed reactions are also employed for C-H functionalization. mdpi.com
Alternatively, if a halogen is first introduced onto the pyrazole ring (e.g., at C5 via bromination), it opens the door to a vast range of palladium-catalyzed cross-coupling reactions. organic-chemistry.orgacs.org These include the Suzuki coupling (with boronic acids), Heck coupling (with alkenes), and Buchwald-Hartwig amination (with amines), allowing for the modular construction of highly complex pyrazole derivatives. nih.gov
| Reaction Type | Catalyst System (Typical) | Reactant | Functionalized Position | Product Type |
| Direct C-H Arylation | Pd(OAc)₂ / Ligand / Base | Aryl Halide | C5 | 5-Aryl-pyrazole |
| Suzuki Coupling | Pd(PPh₃)₄ / Base | Arylboronic Acid | C5 | 5-Aryl-pyrazole |
| Buchwald-Hartwig Amination | Pd Catalyst / Ligand / Base | Amine | C5 | 5-Amino-pyrazole |
*Note: These reactions require prior halogenation of the pyrazole ring at the C5 position.
Applications of 4 4 Chlorobutyl 1 Methyl 1h Pyrazole in Advanced Chemical Synthesis
Construction of Complex Polycyclic and Fused Heterocyclic Scaffolds
The dual reactivity of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole makes it an ideal starting material for synthesizing fused heterocyclic systems via intramolecular cyclization. In this strategy, the pyrazole (B372694) ring acts as an internal nucleophile, while the terminal carbon of the chlorobutyl chain serves as the electrophilic site.
The N2 nitrogen atom of the 1-methylpyrazole ring can attack the terminal carbon of the butyl chain, displacing the chloride ion in an intramolecular SN2 reaction. This process results in the formation of a new six-membered ring fused to the pyrazole core, yielding a tetrahydropyrazolo[1,5-a]pyridinium salt. Subsequent deprotonation or further manipulation of this intermediate can lead to a variety of stable, fused bicyclic scaffolds. Such pyrazolo-fused systems, including pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, are of significant interest in drug discovery due to their presence in numerous biologically active molecules. nih.govorganic-chemistry.orgresearchgate.net
The general transformation can be envisioned as follows:
Step 1: Intramolecular Alkylation. The pyrazole derivative undergoes an internal cyclization reaction, where the lone pair of electrons on the N2 nitrogen atom attacks the electrophilic carbon bearing the chlorine atom.
Step 2: Formation of Fused Ring. This nucleophilic attack results in the formation of a new carbon-nitrogen bond, closing the ring and producing a fused heterocyclic structure.
This synthetic approach provides a direct and efficient route to building molecular complexity from a relatively simple precursor. The resulting polycyclic frameworks are prevalent in compounds targeting a range of therapeutic areas, including cancer and inflammatory diseases. nih.gov
Table 1: Potential Fused Heterocyclic Scaffolds via Intramolecular Cyclization
| Starting Material | Reaction Type | Resulting Scaffold | Significance |
| This compound | Intramolecular N-Alkylation | Tetrahydropyrazolo[1,5-a]pyridinium salt | Core structure for creating novel bicyclic systems. |
| N-(Aryl)-5-aminopyrazole derivative | Acid-catalyzed Cyclization | Pyrazolo[5,4-c]isoquinoline | Access to polyazaheterocyclic systems. researchgate.net |
| 3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime | Intramolecular Nitrile Oxide Cycloaddition | Pyrazolo[4′,3′:5,6]pyrano[4,3-c] organic-chemistry.orgnih.govoxazole | Synthesis of novel fused ring systems. nih.gov |
Precursor in the Synthesis of Substituted Pyrazole Derivatives
The chlorobutyl group of this compound is a highly versatile functional handle for elaboration into a multitude of other pyrazole derivatives. The chlorine atom serves as an excellent leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups at the terminus of the butyl chain.
This reactivity enables chemists to generate a library of compounds from a single, common intermediate. By selecting an appropriate nucleophile, the terminal chloride can be displaced to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, or carbon-carbon bonds. For instance:
Reaction with sodium azide (B81097) yields a 4-(4-azidobutyl) derivative, which can be further modified via click chemistry or reduced to a primary amine.
Treatment with potassium cyanide introduces a nitrile group, which can be hydrolyzed to a carboxylic acid or reduced to an amine.
Substitution with amines (e.g., morpholine, piperazine) leads to the formation of pyrazole derivatives with basic side chains, a common feature in many pharmacologically active compounds. nih.gov
Reaction with thiolates or alkoxides introduces thioether or ether linkages, respectively.
This modular approach is a cornerstone of modern medicinal chemistry, facilitating the systematic exploration of structure-activity relationships (SAR) by enabling rapid diversification of the side chain to optimize biological activity, selectivity, and pharmacokinetic properties.
Table 2: Synthesis of Substituted Pyrazole Derivatives via Nucleophilic Substitution
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Product Class |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | -N₃ | 4-(4-Azidobutyl)-1-methyl-1H-pyrazole |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | -C≡N | 5-(1-Methyl-1H-pyrazol-4-yl)pentanenitrile |
| Hydroxide (OH⁻) | Sodium Hydroxide (NaOH) | -OH | 4-(1-Methyl-1H-pyrazol-4-yl)butan-1-ol |
| Thiolate (RS⁻) | Sodium Thiophenolate | -S-Ph | 1-Methyl-4-(4-(phenylthio)butyl)-1H-pyrazole |
| Secondary Amine (R₂NH) | Morpholine | -N(CH₂CH₂)₂O | 4-(4-(1-Methyl-1H-pyrazol-4-yl)butyl)morpholine |
Role as a Building Block in Ligand Synthesis
Pyrazole-containing molecules are widely employed as ligands in coordination chemistry due to the ability of the pyridine-like N2 nitrogen atom to coordinate with metal ions. nih.govfigshare.com this compound serves as an excellent scaffold for the design and synthesis of custom bidentate or polydentate ligands.
The synthesis begins by utilizing the reactivity of the chlorobutyl chain, as described in the previous section, to introduce one or more additional donor atoms. For example, nucleophilic substitution with an amine, a thiol, or a pyridine-containing nucleophile installs a second coordination site at the end of the flexible butyl linker. The resulting molecule can then act as a chelating ligand, binding to a metal center through both the pyrazole N2 atom and the newly introduced donor atom.
The four-carbon spacer provides flexibility, allowing the ligand to form stable five- or six-membered chelate rings with a metal ion, which is entropically favored. This strategy allows for the synthesis of ligands with tailored electronic and steric properties for specific applications in catalysis, materials science, or bioinorganic chemistry.
Table 3: Examples of Potential Bidentate Ligands Derived from this compound
| Nucleophile for Substitution | Introduced Donor Atom(s) | Ligand Type | Potential Metal Coordination |
| Ammonia (NH₃) | Nitrogen (Amine) | N,N'-Bidentate | Transition Metals (e.g., Cu, Ni, Pd) |
| Sodium hydrosulfide (NaSH) | Sulfur (Thiol) | N,S-Bidentate | Soft Metals (e.g., Ag, Hg, Pt) |
| 2-Hydroxypyridine | Nitrogen, Oxygen | N,N',O-Tridentate | Lanthanides, Transition Metals |
| Diethylamine | Nitrogen (Amine) | N,N'-Bidentate | Rhodium, Ruthenium, Iron |
Contributions to the Synthesis of Chemical Probes and Reagents
The development of chemical probes and reagents is essential for studying biological systems and enabling advanced diagnostics. The reactive chlorobutyl group of this compound makes it a valuable building block for creating such tools. The side chain acts as a covalent handle or linker, allowing the pyrazole moiety to be attached to other functional molecules.
For example, the pyrazole can be conjugated to:
Fluorophores: Reaction with an amine-functionalized fluorescent dye (e.g., coumarin, fluorescein) produces a fluorescent probe. Such probes can be used for cellular imaging or as sensors if the pyrazole unit is designed to interact with a specific analyte, leading to a change in fluorescence.
Biotin: Attachment to a biotin derivative creates a reagent for use in affinity-based purification or detection assays, such as western blotting or ELISA. The pyrazole group can serve as a recognition element or simply as a scaffold.
Solid Supports: The compound can be immobilized on a solid support (e.g., resin beads) by reacting the chlorobutyl group with nucleophilic sites on the support. The resulting functionalized resin can be used in solid-phase synthesis or for affinity chromatography to isolate pyrazole-binding proteins.
This "plug-and-play" capability allows researchers to leverage the well-established properties of the pyrazole core while tethering it to functional units that enable detection, visualization, or isolation.
Table 4: Applications in Chemical Probe and Reagent Synthesis
| Conjugation Partner (with Nucleophilic Group) | Resulting Product Type | Potential Application |
| Amine-containing fluorophore | Fluorescent Chemical Probe | Cellular imaging, fluorescence-based sensing assays. |
| Biotin-amine | Biotinylated Pyrazole Reagent | Affinity purification, streptavidin-based detection. |
| Amine-functionalized resin | Solid-Phase Synthesis Resin | Immobilization of pyrazole for screening or synthesis. |
| Drug molecule with a free amine/thiol | Hybrid Molecule/Prodrug | Combining therapeutic modalities or improving delivery. |
Computational and Mechanistic Investigations of 4 4 Chlorobutyl 1 Methyl 1h Pyrazole
Mechanistic Elucidation of Synthetic Pathways and Reactivity Patterns
The synthesis of 1,4-disubstituted pyrazoles like 4-(4-chlorobutyl)-1-methyl-1H-pyrazole typically relies on well-established mechanistic pathways. The most common method is the Knorr pyrazole (B372694) synthesis, which involves the cyclocondensation of a β-dicarbonyl compound (or a synthetic equivalent) with a hydrazine (B178648). researchgate.netnih.gov
The mechanism for this reaction is understood to proceed through several key steps:
Initial Attack: The reaction begins with the nucleophilic attack of a nitrogen atom from methylhydrazine onto one of the carbonyl carbons of a 1,3-dicarbonyl equivalent. Given the two non-equivalent nitrogen atoms in methylhydrazine, this initial step is crucial for determining the final regiochemistry.
Intermediate Formation: This attack leads to the formation of a hemiaminal or enamine intermediate. mdpi.com
Cyclization: An intramolecular cyclization occurs when the second nitrogen atom attacks the remaining carbonyl group, forming a five-membered dihydroxypyrazolidine intermediate. researchgate.net
Dehydration: Subsequent dehydration (loss of two water molecules) from this cyclic intermediate leads to the formation of the aromatic pyrazole ring. researchgate.net
The specific precursor for the 4-(4-chlorobutyl) moiety would likely be a derivative of a 1,3-dicarbonyl compound where the substituent at the second carbon is the chlorobutyl group.
More advanced mechanistic studies on pyrazole formation, such as the investigation of metal-mediated oxidation-induced N-N coupling, provide deeper insights into non-classical synthetic routes. rsc.org These studies use kinetic analysis and isolation of intermediates to map out the reaction coordinates and identify rate-limiting steps, revealing, for example, that oxidant coordination to a metal center can be critical for reactivity. researchgate.netrsc.org
Table 2: Common Mechanistic Pathways for Pyrazole Synthesis
| Synthesis Method | Key Reactants | Mechanism Type | Key Features | Reference Insight |
|---|---|---|---|---|
| Knorr Synthesis | 1,3-Diketone + Hydrazine | Cyclocondensation | The most common and versatile method for pyrazole synthesis. nih.gov | The reaction proceeds via a dihydroxypyrazolidine intermediate. researchgate.net |
| From α,β-Unsaturated Carbonyls | Hydrazone + Nitroolefin | [3+2] Cycloaddition | A regioselective one-pot synthesis that proceeds through a nitropyrazolidine intermediate. organic-chemistry.org | The mechanism is proposed to be a stepwise cycloaddition. organic-chemistry.org |
| From Alkynes | Terminal Alkyne + Hydrazone | Cycloaddition/Annulation | Can be catalyzed by various metals (e.g., Ag, Cu, Pd) to achieve high regioselectivity. mdpi.comnih.gov | Silver-catalyzed reactions may proceed via a silver acetylide intermediate. nih.gov |
Prediction of Reaction Outcomes and Selectivity
Predicting the outcome and, particularly, the regioselectivity of pyrazole synthesis is a key challenge, especially when using unsymmetrical starting materials like methylhydrazine and an unsymmetrical β-dicarbonyl compound. researchgate.net The outcome is governed by a combination of steric and electronic factors. researchgate.net
Computational Prediction: Quantum chemical calculations are instrumental in predicting reaction selectivity. rsc.org By calculating the activation energies for the different possible reaction pathways (e.g., initial attack by the -NH2 group vs. the -NHMe group of methylhydrazine), chemists can predict which regioisomer will be favored. wuxiapptec.com The transition state with the lower activation energy corresponds to the kinetically favored product. These calculations can rationalize why a specific isomer is formed or why a reaction might fail under certain conditions. rsc.org
Data-Driven Prediction: In recent years, machine learning has emerged as a powerful tool for predicting the outcomes of organic reactions. csmres.co.ukresearchgate.netrsc.org These models are trained on vast datasets of known chemical reactions from patents and literature. mit.edu For a given set of reactants and reagents, a neural network can rank a list of plausible products, predicting the major product with high accuracy. mit.edu Such a model could predict the major product of a Knorr synthesis by learning the patterns of regioselectivity from thousands of previous examples of pyrazole formations. These tools assist chemists by prioritizing experiments and avoiding reaction pathways that are likely to fail. mit.edursc.org
Table 3: Factors Influencing Selectivity in Pyrazole Synthesis
| Factor | Influence on Reaction Outcome | Method of Prediction | Reference Insight |
|---|---|---|---|
| Electronic Effects | Electron-withdrawing groups on the β-dicarbonyl can activate a specific carbonyl for initial nucleophilic attack. | DFT (charge analysis, transition state energies), Hammett plots. | The electronic nature of substituents can stabilize or destabilize key intermediates, directing the reaction pathway. nih.gov |
| Steric Hindrance | Bulky substituents on either the hydrazine or the dicarbonyl compound can block attack at a nearby reactive site, favoring the formation of the less sterically hindered regioisomer. | DFT (geometry optimization, transition state modeling). | Steric factors can conspire with electronic factors to determine the final product distribution. researchgate.net |
| Reaction Conditions | The choice of solvent, temperature, and catalyst (acidic vs. basic) can alter the reaction mechanism and influence the product ratio. | Kinetic studies, in-situ reaction monitoring (e.g., NMR). | The dehydration of intermediate dihydroxypyrazolidines can be the kinetic control point that determines the isomer ratio. researchgate.net |
| Tautomerism | The tautomeric equilibrium of the β-dicarbonyl compound (keto-enol forms) can present different reactive species to the hydrazine. | DFT (relative energy calculations), NMR spectroscopy. | The initial reaction may occur with the more prevalent or more reactive tautomer. researchgate.net |
Future Research Directions and Perspectives for 4 4 Chlorobutyl 1 Methyl 1h Pyrazole
Development of Green and Sustainable Synthetic Routes
The contemporary emphasis on green chemistry necessitates the development of synthetic pathways that are not only efficient but also minimize environmental impact. nih.gov Traditional methods for synthesizing pyrazole (B372694) derivatives often rely on hazardous reagents and solvents. researchgate.net Future research into the synthesis of 4-(4-Chlorobutyl)-1-methyl-1H-pyrazole should prioritize the adoption of greener alternatives.
One promising avenue is the use of microwave-assisted organic synthesis (MAOS). This technique has been shown to accelerate reaction times and improve yields in the synthesis of various pyrazole derivatives, often under solvent-free conditions. nih.govresearchgate.net Another sustainable approach involves the use of ultrasound, which can promote reactions with high efficiency while reducing energy consumption. researchgate.net
Furthermore, the development of one-pot multicomponent reactions represents a highly atom-economical strategy for the synthesis of complex molecules like pyrazoles. beilstein-journals.orgdoaj.orgbiointerfaceresearch.com These reactions, where multiple starting materials react in a single vessel to form the desired product, reduce waste and simplify purification processes. researchgate.netresearchgate.net The exploration of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, is another key aspect of green pyrazole synthesis. researchgate.net
Below is a table summarizing potential green synthetic strategies for this compound:
| Synthetic Strategy | Green Chemistry Principle | Potential Advantages |
| Microwave-Assisted Synthesis | Energy efficiency, reduced reaction times | Faster reactions, higher yields, often solvent-free. nih.govresearchgate.net |
| Ultrasound-Promoted Reactions | Energy efficiency, alternative energy source | Enhanced reaction rates, reduced energy consumption. researchgate.net |
| One-Pot Multicomponent Reactions | Atom economy, waste reduction | Simplified procedures, reduced waste, high efficiency. beilstein-journals.orgdoaj.orgbiointerfaceresearch.com |
| Heterogeneous Catalysis | Use of renewable feedstocks, catalysis | Catalyst reusability, easier product purification. researchgate.net |
Exploration of Novel and Unprecedented Reactivity
The unique structural features of this compound, namely the presence of a reactive chlorobutyl side chain attached to the pyrazole core, open up possibilities for novel chemical transformations. The pyrazole ring itself is known to undergo various reactions, and the interplay between the heterocycle and the alkyl halide functionality could lead to unprecedented reactivity. mdpi.com
Future research could focus on intramolecular cyclization reactions, where the terminal chlorine of the butyl chain reacts with the pyrazole ring or a substituent on the ring. This could lead to the formation of novel fused heterocyclic systems, which are often of interest in medicinal chemistry. The conditions for such cyclizations, including the choice of base and solvent, would be a key area of investigation.
The reactivity of the C-H bonds on the pyrazole ring and the butyl chain could also be explored through modern C-H activation strategies. mdpi.com These methods allow for the direct functionalization of C-H bonds, providing a more efficient way to introduce new functional groups and build molecular complexity. Photo-catalyzed and electrochemical methods are emerging as sustainable approaches for C-H methylation and other functionalizations. mdpi.com
The following table outlines potential areas for exploring the novel reactivity of this compound:
| Area of Exploration | Potential Outcome | Key Research Focus |
| Intramolecular Cyclization | Novel fused heterocyclic systems | Reaction conditions (base, solvent, temperature), regioselectivity. |
| C-H Activation/Functionalization | Direct introduction of new functional groups | Catalyst development (photocatalysts, electrocatalysts), site selectivity. mdpi.com |
| Cross-Coupling Reactions | Formation of new C-C and C-heteroatom bonds | Catalyst systems (e.g., palladium, copper), substrate scope. nih.gov |
| Reactions of the Chlorobutyl Moiety | Diverse functional group transformations | Nucleophilic substitution, elimination reactions, Grignard reagent formation. |
Expanding its Utility in Target-Oriented Synthesis and Methodology Development
The bifunctional nature of this compound makes it a valuable building block for the synthesis of more complex molecules, particularly in the context of drug discovery and agrochemicals. evitachem.com The pyrazole core is a well-established pharmacophore found in numerous biologically active compounds, while the chlorobutyl chain provides a handle for further chemical modification. nih.govnih.gov
In target-oriented synthesis, this compound could serve as a key intermediate for the preparation of novel ligands for biological targets such as enzymes and receptors. The chlorobutyl group can be used to attach the pyrazole moiety to other molecular fragments or to a solid support for use in combinatorial chemistry and high-throughput screening.
From a methodology development perspective, this compound can be employed as a model substrate to test new synthetic methods. For example, its use in novel cross-coupling reactions or multicomponent reactions could help to expand the scope and utility of these methods for the synthesis of functionalized heterocyclic compounds.
The table below summarizes the potential applications of this compound in synthesis:
| Application Area | Specific Use | Potential Impact |
| Target-Oriented Synthesis | Intermediate for bioactive molecules | Discovery of new drugs and agrochemicals. evitachem.comnih.gov |
| Combinatorial Chemistry | Scaffold for library synthesis | Rapid generation of diverse compound libraries for screening. |
| Methodology Development | Model substrate for new reactions | Expansion of the synthetic chemist's toolbox for heterocycle synthesis. |
| Materials Science | Precursor for functional materials | Development of new materials with tailored electronic or optical properties. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
